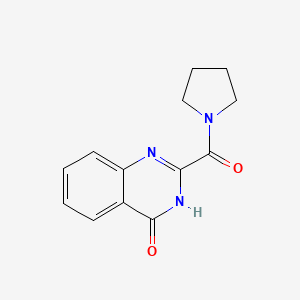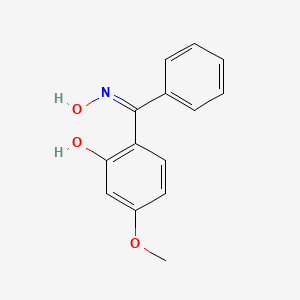
ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate, also known as EBPC, is a synthetic compound that belongs to the class of piperidinecarboxylate derivatives. EBPC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
作用機序
The exact mechanism of action of ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to act through the modulation of neurotransmitter systems in the brain, including the cholinergic and glutamatergic systems. ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the brain. This, in turn, can enhance cognitive function and memory. ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate has also been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to exhibit anti-inflammatory and analgesic activities by reducing the levels of pro-inflammatory cytokines and inhibiting the activity of cyclooxygenase enzymes. ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate has also been shown to possess anticonvulsant activity by modulating the activity of GABA receptors in the brain. Additionally, ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate has been shown to have a neuroprotective effect by reducing oxidative stress and preventing neuronal damage.
実験室実験の利点と制限
Ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate has several advantages for use in lab experiments. It is a stable and readily available compound that can be synthesized in large quantities with high purity. Moreover, it exhibits potent biological activity at relatively low concentrations, making it a useful tool for studying the mechanisms of action of various drugs and neurotransmitter systems. However, ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the animal model and experimental conditions used.
将来の方向性
There are several future directions for the study of ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate. One area of interest is the development of novel derivatives of ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate with improved pharmacological properties. Another area of interest is the investigation of the potential use of ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Finally, the development of new methods for the synthesis of ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate and its derivatives may also be an area of future research.
Conclusion
In conclusion, ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate is a synthetic compound with significant potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate and its derivatives for use in various applications.
合成法
The synthesis of ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate involves the reaction of 4-pyridinemethanol, benzyl bromide, and ethyl 4-piperidinecarboxylate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ethyl acetate and hydrochloric acid. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
Ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess significant anti-inflammatory, analgesic, and anticonvulsant activities in animal models. Moreover, ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate has been shown to exhibit potent inhibitory activity against acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate has also been investigated for its potential use as a building block in the synthesis of novel materials with unique properties.
特性
IUPAC Name |
ethyl 4-benzyl-1-(pyridin-4-ylmethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20(24)21(16-18-6-4-3-5-7-18)10-14-23(15-11-21)17-19-8-12-22-13-9-19/h3-9,12-13H,2,10-11,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBOXALCYFPJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=NC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl 8-methyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6113681.png)
![7-(2-phenoxybutanoyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6113682.png)
![7-(cyclobutylmethyl)-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6113691.png)

![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B6113700.png)

![3-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6113723.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B6113738.png)
![N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide](/img/structure/B6113746.png)
![3-amino-6-ethyl-N-[2-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B6113747.png)
![8-bromo-N-(sec-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6113753.png)
![1-[2-({2-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6113757.png)
![N-{4-[({7-chloro-2-[3,5-dichloro-4-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)phenyl]-1H-benzimidazol-6-yl}amino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B6113765.png)